2-(Dichloromethyl)-5-methylthiophene
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Overview
Description
2-(Dichloromethyl)-5-methylthiophene: is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing one sulfur atom. The presence of the dichloromethyl and methyl groups on the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5-methylthiophene can be achieved through several methods. One common approach involves the chloromethylation of 5-methylthiophene using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dichloromethyl group can yield the corresponding methylthiophene derivative.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylthiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(Dichloromethyl)-5-methylthiophene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-5-methylthiophene involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring structure allows for interactions with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dichloromethyl)thiophene
- 2-(Chloromethyl)-5-methylthiophene
- 2-(Bromomethyl)-5-methylthiophene
Comparison
Compared to similar compounds, 2-(Dichloromethyl)-5-methylthiophene is unique due to the presence of both dichloromethyl and methyl groups on the thiophene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H6Cl2S |
---|---|
Molecular Weight |
181.08 g/mol |
IUPAC Name |
2-(dichloromethyl)-5-methylthiophene |
InChI |
InChI=1S/C6H6Cl2S/c1-4-2-3-5(9-4)6(7)8/h2-3,6H,1H3 |
InChI Key |
BKOWWXWJEYOUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(Cl)Cl |
Origin of Product |
United States |
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